Boc-D-Trp(For)-OH
Overview
Description
Boc-D-Trp(For)-OH is a compound that contains the amino acid tryptophan . It has a molecular weight of 304.30 g/mol and its Hill Formula is C₁₆H₂₀N₂O₄ .
Synthesis Analysis
Boc-D-Trp(For)-OH is synthesized by the ammonolysis of Boc-protected D-alanine, followed by cyclization to form a dipeptide with ninhydrin .Molecular Structure Analysis
The molecular formula of Boc-D-Trp(For)-OH is C₁₆H₂₀N₂O₄ . The exact mass is 304.142303 Da .Chemical Reactions Analysis
Boc-D-Trp(For)-OH has pharmacological properties, including inhibition of growth hormone release, induction of sleep, and anti-inflammatory .Physical And Chemical Properties Analysis
Boc-D-Trp(For)-OH has a density of 1.3±0.1 g/cm3, a boiling point of 535.7±45.0 °C at 760 mmHg, and a melting point of 131-136ºC .Scientific Research Applications
Synthesis of Endomorphin-1 : In a study by Sun et al. (2011), the efficient chemo-enzymatic synthesis of endomorphin-1, an effective analgesic, utilized Boc-Trp-Phe-NH2, which is closely related to Boc-D-Trp(For)-OH. This synthesis involved solvent-stable proteases and demonstrated high yield and purity with minimal side-chain protection and simple purification.
Study of By-products from N.α.-Protected Tryptophan : Research by Ogawa et al. (1978) identified by-products formed from Z (OMe)-Trp-OH and Boc-Trp-OH during treatment with trifluoroacetic acid. This study contributes to understanding the chemical behavior of tryptophan derivatives under certain conditions.
Development of a New Protecting Group for Tryptophan : In the research by Wahlström & Undén (2009), a derivative of Z-Trp-OBzl was modified using Boc-N-methyl butyric acid, facilitating purification during solid-phase peptide synthesis (SPPS). This study highlights the importance of protecting groups in peptide synthesis, which is relevant to compounds like Boc-D-Trp(For)-OH.
Identification of Tryptophan Derivatives as Human Stromelysin Inhibitors : Ye et al. (1994) identified Boc-L-Trp-OH as a competitive inhibitor of the human stromelysin catalytic domain Ye et al. (1994). This study demonstrates the therapeutic potential of tryptophan derivatives in inhibiting enzymes relevant to disease processes.
Preparation of Trp-BODIPY Fluorogenic Amino Acid : Mendive-Tapia et al. (2017) described the synthesis of Fmoc-Trp(C2-BODIPY)-OH for live-cell fluorescence imaging Mendive-Tapia et al. (2017). This highlights the application of tryptophan derivatives in bioimaging.
Study on Conformational Analysis of CCK‐B Agonists : Goudreau et al. (1994) investigated the conformational preferences of N‐methylated tetrapeptides, including Boc‐Trp‐(N‐Me)Nle‐Asp‐Phe‐NH2, showing distinct conformational preferences Goudreau et al. (1994). This study contributes to the understanding of peptide conformation in relation to biological activity.
Exploration of pH Dependence of a Peptide Hydrogel : Falcone et al. (2019) presented research on a di-peptide hydrogel from Boc–Phe–Trp–OH, examining its mechanical strength and stimuli-responsiveness Falcone et al. (2019). This study is significant for developing new biomaterials.
Oxidative Modification of Tryptophan Residues : Kato et al. (1997) studied the degradation products of the Trp residue in proteins exposed to peroxynitrite using tert-butoxycarbonyl-L-tryptophan (Boc-Trp) Kato et al. (1997). This research is relevant to understanding the chemical stability of tryptophan derivatives.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHBYFWSOYYTR-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427409 | |
Record name | Boc-D-Trp(For)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Trp(For)-OH | |
CAS RN |
64905-10-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-formyl-D-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64905-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-D-Trp(For)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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